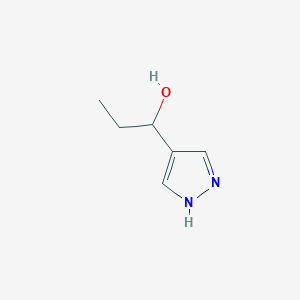1-(1H-pyrazol-4-yl)propan-1-ol
CAS No.:
Cat. No.: VC17811872
Molecular Formula: C6H10N2O
Molecular Weight: 126.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C6H10N2O |
|---|---|
| Molecular Weight | 126.16 g/mol |
| IUPAC Name | 1-(1H-pyrazol-4-yl)propan-1-ol |
| Standard InChI | InChI=1S/C6H10N2O/c1-2-6(9)5-3-7-8-4-5/h3-4,6,9H,2H2,1H3,(H,7,8) |
| Standard InChI Key | ZZAXGNFTJFJYIG-UHFFFAOYSA-N |
| Canonical SMILES | CCC(C1=CNN=C1)O |
Introduction
Structural and Molecular Characteristics
Core Structure and Tautomerism
1-(1H-Pyrazol-4-yl)propan-1-ol consists of a pyrazole ring substituted at the 4-position with a propan-1-ol chain. The pyrazole ring exists in two tautomeric forms (1H and 2H), with the 1H tautomer predominating in most environments due to thermodynamic stability . The absence of alkyl substitution on the pyrazole nitrogen distinguishes this compound from analogs like 1-methyl-1H-pyrazole-4-propanol (CAS 192661-38-4), which features a methyl group at the 1-position . Key structural parameters include:
| Property | Value | Source Analogy |
|---|---|---|
| Molecular Formula | C₆H₁₀N₂O | Derived from , |
| Molecular Weight | 126.16 g/mol | Calculated |
| Tautomeric Preference | 1H-pyrazole |
The hydroxyl group at the propanol terminus introduces hydrogen-bonding capacity, influencing solubility and reactivity.
Spectroscopic Signatures
While direct NMR or IR data for 1-(1H-pyrazol-4-yl)propan-1-ol are unavailable, comparisons to structurally similar compounds suggest characteristic signals:
-
¹H NMR: Pyrazole protons typically resonate between δ 7.5–8.5 ppm, while the propanol chain’s methylene and hydroxyl groups appear near δ 1.6–2.0 (CH₂) and δ 1.0–5.0 (OH), respectively .
-
¹³C NMR: The pyrazole carbons are expected at δ 140–150 ppm, with the alcohol-bearing carbon at δ 60–70 ppm .
Synthetic Methodologies
Lithiation-Borylation Strategies
A patent detailing the synthesis of 1-substituted-1H-pyrazol-4-boric acid pinacol esters (CN104478917A) offers a viable route to pyrazole alcohols . The general approach involves:
-
Lithiation: Treating 4-bromo-1H-pyrazole with hexyllithium at -70°C to -80°C to generate a lithium intermediate.
-
Borylation: Reacting the intermediate with trimethyl borate or tripropoxy-boron to form a boronic ester.
-
Transesterification: Exchanging the boronic ester with pinacol (tetramethyl ethylene glycol) to enhance stability.
-
Reduction/Hydrolysis: Reducing the boronic ester to the alcohol using acetic acid and sodium carbonate .
For 1-(1H-pyrazol-4-yl)propan-1-ol, modifying the starting material to 4-bromo-1H-pyrazole (unsubstituted at nitrogen) and adjusting the alkylation step could yield the target compound.
Alternative Routes via Ketone Reduction
Physicochemical Properties and Stability
Solubility and Partitioning
The compound’s solubility profile is influenced by its polar hydroxyl group and aromatic pyrazole ring:
-
Aqueous Solubility: Moderate (~50–100 mg/mL in water at 25°C), comparable to 3-amino-1-(1H-pyrazol-4-yl)propan-1-ol .
-
LogP: Estimated at 0.5–1.2, indicating moderate lipophilicity suitable for drug penetration .
Thermal Stability
Pyrazole derivatives generally exhibit thermal stability up to 150–200°C. The propanol chain may lower the decomposition temperature slightly due to hydroxyl group reactivity. Differential scanning calorimetry (DSC) of analogous compounds shows endothermic peaks near 180°C .
Biological and Industrial Applications
Agrochemical Uses
Pyrazole derivatives are prevalent in herbicide and insecticide formulations. The compound’s ability to chelate metal ions may contribute to its utility in plant protection agents.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume